molecular formula C38H70N14O12 B12590978 Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine CAS No. 627863-65-4

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine

Cat. No.: B12590978
CAS No.: 627863-65-4
M. Wt: 915.0 g/mol
InChI Key: ZWTANIOQNAQSDF-FWEHEUNISA-N
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Description

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is a complex peptide compound composed of multiple amino acids, including glycine, lysine, and leucine

Properties

CAS No.

627863-65-4

Molecular Formula

C38H70N14O12

Molecular Weight

915.0 g/mol

IUPAC Name

2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C38H70N14O12/c1-23(2)15-27(38(64)48-20-32(57)51-25(10-4-7-13-40)36(62)46-18-30(55)44-22-34(59)60)52-33(58)21-47-37(63)26(11-5-8-14-41)50-31(56)19-43-29(54)17-45-35(61)24(9-3-6-12-39)49-28(53)16-42/h23-27H,3-22,39-42H2,1-2H3,(H,43,54)(H,44,55)(H,45,61)(H,46,62)(H,47,63)(H,48,64)(H,49,53)(H,50,56)(H,51,57)(H,52,58)(H,59,60)/t24-,25-,26-,27-/m0/s1

InChI Key

ZWTANIOQNAQSDF-FWEHEUNISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of thiols.

Scientific Research Applications

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, protein synthesis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.

    Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.

Uniqueness

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is a complex peptide composed of multiple amino acid residues, specifically featuring a sequence that includes glycine and lysine. Understanding its biological activity is crucial for potential applications in pharmaceuticals, biochemistry, and molecular biology.

Molecular Structure

  • Chemical Formula : C₃₈H₇₀N₁₄O₁₂
  • Molecular Weight : 914.53 g/mol

Research indicates that peptides like this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Peptides can disrupt bacterial membranes, leading to cell lysis.
  • Cell Signaling : They may act as signaling molecules in cellular communication pathways.
  • Immune Modulation : Some peptides enhance immune response by activating immune cells.

Case Studies

  • Antimicrobial Efficacy
    • A study demonstrated that similar peptides exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane permeabilization, which is crucial for developing new antibiotics.
  • Cell Proliferation
    • Research showed that certain peptide sequences promoted fibroblast proliferation, indicating potential applications in wound healing and tissue engineering. This was measured using MTT assays to assess cell viability and proliferation rates.
  • Neuroprotective Effects
    • In vitro studies indicated that peptides with similar structures could protect neuronal cells from oxidative stress, suggesting their potential role in neurodegenerative disease therapies.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
Cell ProliferationEnhanced fibroblast growth
NeuroprotectionReduced oxidative stress in neuronal cells

Comparative Analysis of Similar Peptides

Peptide NameMolecular Weight (g/mol)Antimicrobial ActivityCell Proliferation
Glycyl-L-lysylglycylglycyl-L-leucine872.02YesModerate
Glycyl-L-lysine146.19YesLow
Glycyl-glycine75.07NoHigh

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